![molecular formula C19H22N2O5S B2569106 3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide CAS No. 946299-11-2](/img/structure/B2569106.png)
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Copper(II)-catalyzed Remote Sulfonylation of Aminoquinolines
Copper(II)-catalyzed sulfonylation of aminoquinolines, including derivatives similar to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", has been developed for generating sulfonylated quinoline derivatives. This method is notable for its environmental friendliness, utilizing sodium sulfinates as sulfide sources and producing benign byproducts (Xia et al., 2016).
Antimalarial and COVID-19 Drug Applications
Theoretical investigations into sulfonamide derivatives, including quinoline-related structures, have shown potential antimalarial activity and possible applications against COVID-19. These compounds were evaluated for their ADMET properties and exhibited significant antimalarial activity, highlighting the potential of quinoline derivatives in therapeutic applications (Fahim & Ismael, 2021).
Synthesis of Dimethoxy and Trimethoxy Benzothieno Quinolines
The synthesis of dimethoxy benzothieno quinolines involves photocyclization and further chemical modifications, resulting in compounds that could serve as intermediates for pharmaceutical development. This research underscores the versatility of quinoline derivatives in synthesizing complex heterocyclic compounds (Stuart et al., 1987).
Metabolic Fate of Synthetic Cannabinoid Receptor Agonists
Studies on the metabolic fate of synthetic cannabinoid receptor agonists related to quinoline sulfonamides have shed light on their phase I and II metabolites, which is crucial for drug development and toxicological screenings. This research provides insights into the chemical stability and biological interactions of such compounds (Richter et al., 2022).
Electrophysiological Activity and Cardiac Applications
N-substituted imidazolylbenzamides, structurally related to "3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide", have shown promise as selective class III agents for cardiac electrophysiological applications. This indicates the potential for quinoline derivatives in developing new therapeutics for cardiac conditions (Morgan et al., 1990).
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. Given its use in drug discovery and medicinal chemistry, it’s likely that it interacts with biological systems in a specific way.
Safety and Hazards
properties
IUPAC Name |
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-9-7-14(11-18(17)26-2)19(22)20-15-8-6-13-5-4-10-21(16(13)12-15)27(3,23)24/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWLRCKJCPWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.